Sanggenone H

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

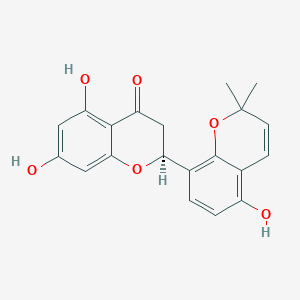

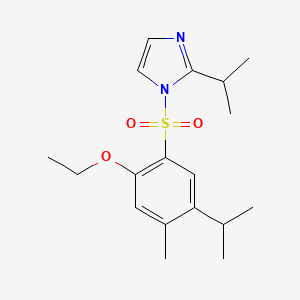

Sanggenone H is a bioactive compound found in Morus alba L . It may have antiphlogistic activity, as it attenuates the secretion of TNF-α± and IL-1α2 and inhibits the NF-κB nuclear translocation in LPS-stimulated macrophages . This compound can be used for research in the fields of medicine and pharmacy .

Molecular Structure Analysis

Sanggenone H has a molecular formula of C20H18O6 . Its molecular weight is 354.358 . The structure of Sanggenone H includes a flavonoid backbone, which is common in many plant-derived compounds .Physical And Chemical Properties Analysis

Sanggenone H has a density of 1.4±0.1 g/cm3, a boiling point of 600.1±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.8 mmHg at 25°C . It also has a molar refractivity of 93.0±0.3 cm3, a polar surface area of 96 Å2, and a molar volume of 252.9±3.0 cm3 .Aplicaciones Científicas De Investigación

Anticancer Properties

Sanggenon C, a compound related to Sanggenone H, has shown promising results in inhibiting the proliferation of colon cancer cells. It induces apoptosis in these cells by increasing reactive oxygen species generation and decreasing nitric oxide production. This is associated with inhibition of inducible nitric oxide synthase expression and activation of the mitochondrial apoptosis pathway (Li-dong Chen et al., 2017). Additionally, Sanggenon C has demonstrated protective effects against cardiomyocyte hypoxia injury, suggesting potential therapeutic applications in cardiac health (Yang Gu et al., 2017).

Antidepressant Effects

Sanggenon G, closely related to Sanggenone H, has exhibited antidepressant-like effects in rats. It reduces immobility time in the forced swim test, indicating potential for treating depression. These effects are believed to be mediated through interactions with the serotonergic system (D. Lim et al., 2015).

Anti-inflammatory Activity

Compounds closely related to Sanggenone H, such as Sanggenon C and O, have been found to inhibit nitric oxide production, iNOS expression, and NF-κB activation in LPS-induced RAW264.7 cells, a model for inflammation (N. Dat et al., 2012). This suggests potential utility in treating inflammatory conditions.

Neuroprotective and Hepatoprotective Activities

Isoprenylated flavonoids from Morus alba root bark, which includes compounds similar to Sanggenone H, have shown hepatoprotective and neuroprotective activities. These properties are valuable in the context of liver health and neurodegenerative diseases (Jae-Woo Jung et al., 2015).

Osteoporosis Treatment

Sanggenon C has been found to stimulate osteoblastic proliferation and differentiation, inhibit osteoclastic resorption, and ameliorate prednisone-induced osteoporosis in a zebrafish model. This suggests its potential application in osteoporosis treatment (Hui-Juan Wang et al., 2018).

Mecanismo De Acción

Sanggenone H may have antiphlogistic activity, as it attenuates the secretion of TNF-α± and IL-1α2 and inhibits the NF-κB nuclear translocation in LPS-stimulated macrophages . Additionally, it has been suggested as a potential inhibitor against the KRAS G12D mutant, a mutation common in many cancers .

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-5,7-dihydroxy-2-(5-hydroxy-2,2-dimethylchromen-8-yl)-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-20(2)6-5-11-13(22)4-3-12(19(11)26-20)16-9-15(24)18-14(23)7-10(21)8-17(18)25-16/h3-8,16,21-23H,9H2,1-2H3/t16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAKXSCQEJXHSW-INIZCTEOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(C=CC(=C2O1)C3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C=CC2=C(C=CC(=C2O1)[C@@H]3CC(=O)C4=C(C=C(C=C4O3)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sanggenone H | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)

![1-[(2-Chlorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2861274.png)

![6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2861275.png)

![2-Chloro-N-[1-hydroxy-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-2-yl]propanamide](/img/structure/B2861276.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B2861288.png)

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)